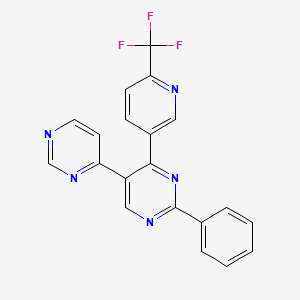
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of pyrimidine and pyridine rings, which are fused with phenyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic rings.
Applications De Recherche Scientifique
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-methylpyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-chloropyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-bromopyridin-3-YL)pyrimidine
Comparison
Compared to these similar compounds, 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is unique due to the presence of the trifluoromethyl group
Propriétés
Formule moléculaire |
C20H12F3N5 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-phenyl-5-pyrimidin-4-yl-4-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine |
InChI |
InChI=1S/C20H12F3N5/c21-20(22,23)17-7-6-14(10-25-17)18-15(16-8-9-24-12-27-16)11-26-19(28-18)13-4-2-1-3-5-13/h1-12H |
Clé InChI |
ALLAZXRIGPECGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CN=C(C=C3)C(F)(F)F)C4=NC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


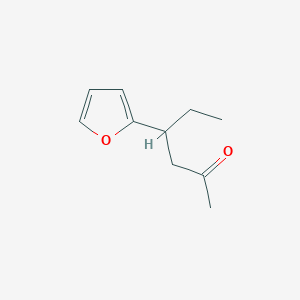
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)

![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)
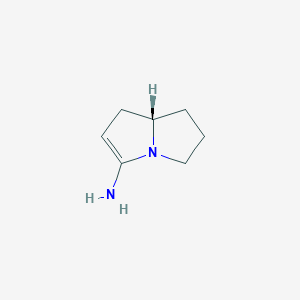
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
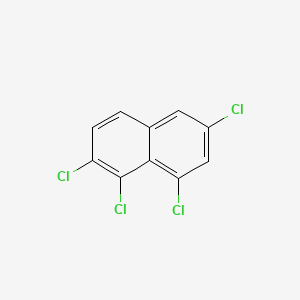
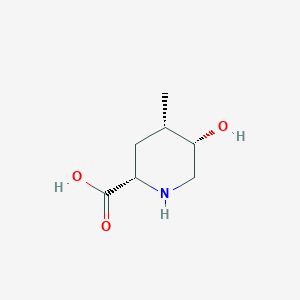
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
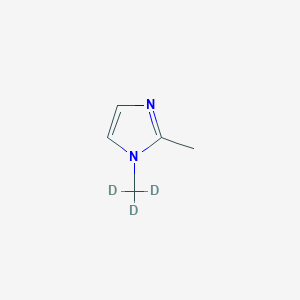
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
